3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Overview
Description
3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach includes the condensation of 4-methoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to construct the pyrimidine ring. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and inflammation . The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares a similar methoxyphenyl group and has been studied for its anti-inflammatory properties.
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another related compound with a similar core structure, known for its potential in medicinal chemistry.
Uniqueness
What sets 3-(4-METHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and the pyrazolo[1,5-a]pyrimidine core, which provides distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dimethyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-5-6-15-11(2)19-17-16(12(3)20-21(17)18(15)22)13-7-9-14(23-4)10-8-13/h5,7-10,20H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVYJXJZHYWFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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